DL-valine

Description

Significance of DL-Valine as a Chiral Building Block in Advanced Synthesis

In advanced chemical synthesis, particularly in the realm of asymmetric synthesis, the chirality of molecules is a critical factor influencing their properties and biological activity. This compound, as a racemic mixture, provides access to both the D and L stereoisomers, which can be separated or utilized in reactions where a racemic starting material is suitable or where stereoselective transformations are employed.

This compound and its derivatives are widely used as starting materials or intermediates in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net The D-enantiomer of valine, for instance, is an important chiral source for the synthesis of new broad-spectrum antibiotics, D-valerian ammonia (B1221849) alcohol, and polypeptides. google.com It plays a vital role in the asymmetric synthesis of certain chiral compounds. google.com Methods for preparing D-valine from this compound often involve racemization of L-valine followed by chemical resolution using chiral reagents like D-2,3-dibenzoyl tartaric acid to selectively precipitate the D-valine salt. researchgate.net

Derivatives of this compound, such as protected forms like Boc-DL-valine (where Boc is a tert-butyloxycarbonyl group) and Z-DL-valine (where Z is a carbobenzoxy group), are particularly useful in peptide synthesis. chemimpex.comchemimpex.comchemimpex.comacs.org These protecting groups allow for controlled coupling of amino acids, which is essential for building peptide chains with specific sequences. chemimpex.comchemimpex.com Acetyl-DL-valine is another derivative used as a building block in the synthesis of pharmaceuticals and in protein engineering to create modified amino acids with enhanced properties. chemimpex.com The incorporation of valine derivatives can enhance the stability, solubility, and bioavailability of peptides and other drug molecules. chemimpex.comchemimpex.com

Research findings highlight the use of valine-based building blocks in the synthesis of sequence-defined peptoids, demonstrating the versatility of amino acid platforms in creating diverse polymer structures. rsc.org Studies on asymmetric induction associated with the coupling of N-acyl-DL-valine derivatives have investigated the influence of factors like the N-acyl group, side chain, nucleophile, solvent, and temperature on the stereochemical outcome of reactions. nih.gov

Role of this compound and its Derivatives in Modern Biochemistry and Molecular Biology

In biochemistry and molecular biology, this compound and its derivatives are valuable tools for studying protein dynamics, metabolic pathways, and enzyme activity. cymitquimica.comchemimpex.com While L-valine is the primary form incorporated into proteins, studying the behavior of both enantiomers can provide insights into biological recognition and metabolic processes.

Valine is a branched-chain amino acid (BCAA) and is essential in humans, meaning it must be obtained from the diet. nih.govwikipedia.org It plays crucial roles in protein synthesis, muscle metabolism, tissue repair, and energy production. chemimpex.comsolubilityofthings.com Research utilizes valine to investigate tumor metabolism, such as in studies on high-grade glioma where isotopically labeled valine (e.g., C13 N15 Valine) is used to track protein metabolism. clinicaltrials.eu

This compound derivatives are employed in various biochemical studies. For instance, deuterated forms like this compound-2-D1 are used in research involving protein dynamics and metabolic pathways, allowing for enhanced detection and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.com

Valine is involved in metabolic pathways, including being catabolized into succinyl-CoA, which enters the citric acid cycle for energy production. Metabolic engineering studies have focused on optimizing microbial production of L-valine by manipulating biosynthetic pathways in organisms like Escherichia coli. pnas.org

Furthermore, valine-based compounds are being explored for their potential biological activities. For example, a synthesized this compound cyclic hydroxamic acid has shown potential chemosensitizing antitumor action in combination therapy studies. aip.org Research on L-valine-based Schiff bases has demonstrated promising biological efficacy in studies evaluating antibacterial and antioxidant activities. asianpubs.org

The study of this compound also contributes to understanding protein interactions and enzyme activity. Molecular docking studies have investigated the interaction of this compound with proteins, such as myosin, identifying hydrogen bonding, salt bridges, and hydrophobic interactions as key binding forces. nih.gov This research helps in understanding how amino acids influence protein structure and function. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | nih.govchemsrc.com |

| Molecular Weight | 117.15 g/mol | nih.govchemsrc.com |

| CAS Number | 516-06-3 | nih.govchemsrc.com |

| Melting Point | 283.5-285°C (decomposes) or 295°C (subl.) | chemsrc.comlabsolu.ca |

| Solubility (Water) | 68 g/L | chemsrc.com |

| Appearance | White crystalline solid | solubilityofthings.com |

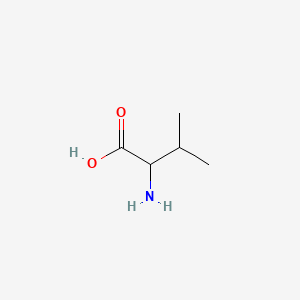

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859522 | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |

| Record name | DL-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |

| Record name | DL-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC125673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Chirality of Valine Enantiomers

Enantiomeric Forms of Valine (L-Valine, D-Valine, DL-Valine)

Valine exists in two enantiomeric forms: L-valine and D-valine. These are non-superimposable mirror images of each other, a characteristic of chiral molecules. L-Valine is the naturally occurring form found in proteins fishersci.ptnih.gov. D-Valine is the enantiomer of L-valine and is classified as a D-alpha-amino acid nih.gov. This compound represents a racemic mixture containing equal amounts of both L-valine and D-valine.

Enantioselective Synthesis and Resolution of this compound

Obtaining enantiomerically pure valine is crucial for specific applications. While chemical synthesis often yields the racemic DL-form, various methods have been developed for the enantioselective synthesis or resolution of this compound into its individual L- and D-enantiomers.

Chemo-enzymatic Deracemization Strategies for D-Valine and L-Valine

Chemo-enzymatic deracemization is a process that can transform a racemic compound into a single enantiomer. This approach often couples an enantioselective enzymatic reaction with a non-selective chemical racemization or reduction step. For instance, chemo-enzymatic deracemization has been applied to prepare D-valine from racemic valine ethyl ester or L-valine ethyl ester with high yields and optical purity using engineered cyclohexylamine (B46788) oxidase variants researchgate.netresearchgate.net. This method can also be used for the interconversion of the two enantiomers researchgate.net. In cyclic deracemization, an enantioselective amino acid oxidase works in conjunction with a non-selective chemical reducing agent to transform one enantiomer into the other researchgate.net.

Microbial Asymmetric Degradation of this compound

Microbial asymmetric degradation offers a promising and environmentally friendly route for preparing D-valine due to its high stereoselectivity and mild reaction conditions nih.gov. This method involves using microorganisms that selectively degrade one enantiomer from the racemic mixture, leaving the other in enriched or pure form nih.gov. For example, a yeast strain identified as Candida maltosa DLPU-zpb has shown asymmetric degrading activity against this compound, effectively degrading the L-isomer while not affecting the D-isomer. nih.gov. This allows for the isolation of D-valine from the reaction mixture nih.gov. The L-isomer can be completely degraded within 72 hours under specific conditions, such as 30°C, pH 6.0, 200 rpm, and a concentration of 50 g/l this compound nih.gov.

Chemical Resolution Methods Utilizing Chiral Resolving Agents

Chemical resolution is a traditional method for separating enantiomers from a racemic mixture. This typically involves the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent google.commdpi.com. Diastereomers have different physical properties, such as solubility, which allows for their separation through techniques like crystallization google.commdpi.com. For the resolution of this compound, chiral organic acids can be used as resolving agents to form diastereomeric salts google.com. For instance, using D-dibenzoyl tartaric acid (D-DBTA) or L-dibenzoyl tartaric acid (L-DBTA) as resolving agents in a dilute inorganic acid solution can lead to the precipitation of a crystalline salt composed of one valine enantiomer and the resolving agent google.comresearchgate.net. The other valine enantiomer remains in the mother liquor google.com. By treating the separated crystalline salt and the mother liquor with a base, the respective enantiomers (D-valine and L-valine) can be obtained google.com. This method can achieve high yields (above 70%) and optical purity (higher than 98%) google.comresearchgate.net.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis involves the use of chiral catalysts to direct a reaction towards the formation of a specific enantiomer nih.govhilarispublisher.com. This approach allows for the direct synthesis of enantiomerically enriched or pure compounds without the need for subsequent resolution of a racemic mixture mdpi.com. While the search results provide general information on catalytic asymmetric synthesis of chiral amines and alcohols, including those derived from valine nih.gov, specific details on the catalytic asymmetric synthesis of valine itself within the provided context are limited. However, catalysts derived from valine have been utilized in the enantioselective synthesis of other chiral molecules nih.gov.

Specific Hydrolysis of DL-5-isopropylhydantoin

The specific hydrolysis of DL-5-isopropylhydantoin is a method employed for the preparation of valine, particularly the D-enantiomer, often through biocatalytic processes. researchgate.netnih.gov DL-5-isopropylhydantoin is an intermediate that can be converted to valine via hydrolysis. dokumen.pubresearchgate.net

Microbial methods utilizing enzymes are a competitive and promising approach for producing specific valine enantiomers due to their high stereoselectivity and mild reaction conditions. researchgate.netnih.gov One such method involves the specific hydrolysis of DL-5-isopropylhydantoin using a combination of enzymes, typically a D-hydantoinase coupled with a D-carbamoylase. researchgate.netnih.govnih.gov

In this "hydantoinase process," the DL-5-isopropylhydantoin undergoes hydrolysis. A D-hydantoinase enzyme stereoselectively hydrolyzes the D-5-isopropylhydantoin present in the racemic mixture to form N-carbamoyl-D-valine. nih.gov Subsequently, a D-carbamoylase enzyme hydrolyzes the N-carbamoyl-D-valine to yield D-valine. nih.gov Concurrently, the L-5-isopropylhydantoin remaining in the mixture can undergo racemization, either chemically or enzymatically, to the DL form, making the L-enantiomer available for hydrolysis by the D-hydantoinase. nih.gov This allows for the theoretical conversion of the entire DL-5-isopropylhydantoin substrate into D-valine. nih.gov

Detailed research findings indicate successful conversions using this process. For instance, studies have shown that 50 g/L of DL-5-isopropylhydantoin can be converted into D-valine with a conversion rate of 88% within 48 hours using the hydantoinase process. researchgate.netresearchgate.net Recombinant systems using Escherichia coli expressing genes for D-hydantoinase, D-carbamoylase, and hydantoin (B18101) racemase have demonstrated 100% conversion and 100% optical purity for the production of D-valine from the corresponding hydantoin racemic mixture. nih.gov The efficiency of this conversion can be influenced by factors such as temperature and pH, which affect the activity of the enzymes involved. nih.gov

Data on the conversion rates and yields from specific hydrolysis of DL-5-isopropylhydantoin can be presented in tables, illustrating the effectiveness of different enzymatic systems and conditions.

| Substrate | Enzyme System | Conversion Rate (%) | Optical Purity (%) | Time (h) | Reference |

| DL-5-isopropylhydantoin | D-hydantoinase + D-carbamoylase (Chen et al.) | 88 | Not specified | 48 | researchgate.netresearchgate.net |

| DL-5-isopropylhydantoin | Recombinant E. coli System 1 | 100 | 100 | Not specified | nih.gov |

| DL-5-isopropylhydantoin | Recombinant E. coli System 2 | 100 | 100 | Not specified | nih.gov |

This specific hydrolysis method is a significant route for obtaining D-valine, which has various industrial applications, including in the synthesis of pharmaceuticals and pesticides. researchgate.netnih.gov

Advanced Synthetic Methodologies for Dl Valine Derivatives

Synthesis of Protected DL-Valine Derivatives

The use of protecting groups is fundamental in peptide synthesis and other chemical reactions to avert undesirable side reactions at the amino or carboxyl termini of valine. Commonly employed protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc-DL-Valine finds application in Boc-based solid-phase peptide synthesis (SPPS). This methodology entails anchoring the C-terminal amino acid to a solid support (resin) and sequentially coupling protected amino acids chempep.compeptide.com. The Boc group is susceptible to acid-catalyzed cleavage, typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) chempep.compeptide.com. This deprotection step liberates the amine functionality, which is subsequently coupled with the next Boc-protected amino acid. Resins frequently utilized in Boc-based SPPS include Merrifield resin, PAM resin, and BHA resin chempep.com. While effective, Boc chemistry can give rise to side reactions, such as the formation of tert-butyl adducts with sensitive amino acids like tryptophan, cysteine, or methionine, stemming from the generation of tert-butyl carbonium ions during deprotection peptide.com. Nevertheless, the Boc strategy has held significant historical importance and has been employed in the synthesis of complex peptides and even proteins nih.gov.

In Boc-based SPPS, the initial amino acid is often introduced as a salt to mitigate racemization during esterification to the resin chempep.com. The cesium salt of Boc-amino acids is commonly favored for this initial coupling step chempep.com. The cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups generally necessitate strongly acidic conditions, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) chempep.com.

Fmoc-DL-Valine derivatives are extensively used in Fmoc-based SPPS, which has become the prevalent method due to its milder deprotection conditions compared to Boc chemistry nih.govnih.gov. The Fmoc group is labile to basic conditions and is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF) uci.edumdpi.com. This orthogonal deprotection strategy permits the use of acid-labile protecting groups on amino acid side chains, which remain intact throughout the chain elongation process cenmed.comgoogle.com.

The synthesis on a solid support involves the stepwise coupling of Fmoc-protected amino acids to the growing peptide chain anchored to the resin uci.edu. Coupling reagents such as HATU or HBTU are frequently employed to activate the carboxyl group of the incoming amino acid for the formation of the amide bond uci.eduingentaconnect.com. Fmoc-based SPPS is commonly performed on various resins, including 2-chlorotrityl chloride, Wang, and Rink amide resins uci.edu. Although generally robust, Fmoc chemistry can encounter difficulties with "difficult sequences," particularly those rich in hydrophobic or β-branched amino acids like valine, which can lead to aggregation on the solid support and diminished coupling efficiency nih.gov. Microwave irradiation can sometimes enhance yields in Fmoc-SPPS, although its efficacy may be limited for particularly challenging sequences nih.gov.

N-Methyl-DL-Valine, a valine derivative with a methyl group attached to the nitrogen atom, is a valuable building block in drug development and asymmetric synthesis chemimpex.com. The presence of the N-methyl group can influence the conformation, stability, and biological activity of peptides and other molecules containing this modification chemimpex.com.

Synthetic routes to N-methyl amino acids often involve protecting the amino group, followed by methylation and subsequent removal of the protecting group . The synthesis of N-methyl-L-valine, for example, can be achieved by protecting L-valine with a benzyloxycarbonyl (Cbz) group, followed by N-methylation . N-Methyl amino acids can be incorporated into peptides using modified coupling procedures in SPPS, although coupling to N-methyl amino acids can sometimes be challenging and may necessitate optimized conditions or manual coupling techniques uci.edumdpi.com. N-Methyl-DL-valine is also employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are essential for the development of effective pharmaceuticals chemimpex.com.

Synthesis of Halogenated this compound Derivatives (e.g., Fmoc-3-fluoro-DL-valine)

Halogenated valine derivatives, such as Fmoc-3-fluoro-DL-valine, are synthesized for a range of applications, including the investigation of protein structure and function, the design of enzyme inhibitors, and the incorporation of fluorine into peptides and peptidomimetics cenmed.comscbt.com. The introduction of a fluorine atom can significantly alter the physicochemical properties of the amino acid, including its lipophilicity, pKa, and metabolic stability.

Fmoc-3-fluoro-DL-valine is an Fmoc-protected derivative of 3-fluoro-DL-valine cenmed.comscbt.com. 3-Fluoro-DL-valine itself has been synthesized and is available for use in solution-phase peptide synthesis sigmaaldrich.com. The synthesis of such halogenated derivatives typically involves the introduction of the halogen atom into a suitable precursor molecule, either before or after the protection of the amino group with an Fmoc group. These derivatives can subsequently be incorporated into peptides using standard Fmoc-based SPPS protocols cenmed.com.

Synthesis of Isotope-Labeled this compound

Isotope-labeled this compound derivatives are synthesized for use as internal standards in quantitative analytical methods, particularly in mass spectrometry (MS), and for structural investigations employing techniques such as nuclear magnetic resonance (NMR) spectroscopy chemie-brunschwig.chnih.govwikipedia.org. Labeling involves substituting one or more atoms in the valine molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) chemie-brunschwig.chwikipedia.org.

Isotope-labeled amino acids, including valine, are available as protected derivatives (e.g., Fmoc- or Boc-protected) for direct incorporation into peptides through SPPS chemie-brunschwig.chsigmaaldrich.com. This approach enables site-specific labeling within a peptide chain sigmaaldrich.com.

Deuterium-labeled this compound, such as this compound-2-d1, where a deuterium atom replaces a hydrogen atom at the alpha-carbon position, is particularly valuable in metabolic studies and tracer experiments cymitquimica.com. The incorporation of deuterium can alter the mass of the molecule, facilitating its detection by mass spectrometry, and can also influence its NMR spectroscopic characteristics wikipedia.orgcymitquimica.com.

Methods for synthesizing deuterium-labeled amino acids can involve hydrogen-deuterium exchange reactions or synthesis starting from deuterated precursors researchgate.net. For example, acid-catalyzed deuteration of alpha-amino acids in the presence of monodeuterated acetic acid has been reported as a method for introducing deuterium at the alpha-carbon position researchgate.net. Enzymatic methods can also be utilized in the synthesis of specific stereoisomers of deuterium-labeled valine researchgate.net.

Interactive Data Table: Protected and Halogenated this compound Derivatives

| Derivative | Protecting Group | Common Synthesis Method | Application Area | PubChem CID |

| Boc-DL-Valine | Boc | Solution/Solid-Phase | Peptide Synthesis | 23700800 |

| Fmoc-DL-Valine | Fmoc | Solid-Phase | Peptide Synthesis | 5460385 |

| N-Methyl-DL-Valine | N-methyl | Various | Drug Development, Asymmetric Synthesis | 137307 |

| Fmoc-3-fluoro-DL-valine | Fmoc | Solid-Phase | Peptide Synthesis, Chemical Biology | 12352209 |

Interactive Data Table: Isotope-Labeled this compound Derivatives

| Derivative | Isotope Label | Labeled Position | Common Synthesis Method | Application Area | PubChem CID |

| This compound-2-d1 | ²H | C-2 | Various | Metabolic Studies, NMR, MS | 14246-21-0 |

| This compound-[¹³C] | ¹³C | Various | Various | Metabolic Studies, NMR, MS | - |

| This compound-[¹⁵N] | ¹⁵N | N-amino | Various | Metabolic Studies, NMR, MS | - |

Note: PubChem CIDs for specific isotope-labeled variants can vary depending on the exact labeling pattern. CIDs for general labeled categories are not always available.

Carbon-11 and Carbon-14 Labeled this compound for Radiopharmaceutical Research

Radiolabeling of amino acids like valine with isotopes such as Carbon-11 (¹¹C) and Carbon-14 (¹⁴C) is a vital technique in radiopharmaceutical research and nuclear medicine. These labeled compounds serve as tracers for Positron Emission Tomography (PET) imaging and for studying the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. wuxiapptec.comopenmedscience.comcontractpharma.com

Carbon-11 is a positron-emitting radioisotope with a short half-life of approximately 20 minutes, necessitating its synthesis close to the point of use, often utilizing a cyclotron. openmedscience.comfrontiersin.org ¹¹C-labeled amino acids are used in PET imaging to study various biological processes, including protein synthesis and amino acid transport, particularly in the context of tumor imaging. frontiersin.org Methods for introducing ¹¹C into molecules include ¹¹C-cyanation and ¹¹C-carboxylation. openmedscience.com ¹¹C-carboxylation is frequently employed for labeling amino acids, fatty acids, and other carboxyl-containing compounds. openmedscience.com This process typically starts with the production of [¹¹C]CO₂, which is then converted into a reactive intermediate that reacts with a precursor molecule. openmedscience.com While the short half-life of ¹¹C can be a limitation for delayed imaging, rapid and efficient synthesis procedures are employed, often in automated systems, to ensure the radiopharmaceutical is available for immediate use. openmedscience.com Enantioselective synthesis methods for ¹¹C-labeled amino acids have also been developed to obtain enantiopure radiopharmaceuticals, which is crucial for accurate biological studies. nih.gov

Carbon-14 is a radioactive isotope with a much longer half-life (over 5,000 years) compared to ¹¹C. contractpharma.com This property makes ¹⁴C-labeled compounds suitable for longer-term tracing studies, particularly in preclinical and clinical ADME studies. wuxiapptec.comcontractpharma.com ¹⁴C-labeling allows for quantitative information on the fate of drug-related material in the body, including mass balance, routes of excretion, and metabolic pathways. contractpharma.com The synthesis of ¹⁴C-labeled chiral amino acids, including L-valine, is a specialized area, often starting from ¹⁴C-labeled precursors like [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate. wuxiapptec.com The high sensitivity of detection methods like Accelerator Mass Spectrometry (AMS) allows for the use of very low levels of ¹⁴C-labeled compounds in human micro-dosing studies, reducing radiation exposure and material requirements. contractpharma.com

Carbon-13 and Nitrogen-15 Labeled Valine for Metabolic Tracing

Stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are non-radioactive isotopes used extensively in metabolic tracing studies. chempep.combitesizebio.com These isotopes replace their more abundant natural counterparts (¹²C and ¹⁴N) in molecules, allowing researchers to track the fate of labeled compounds through metabolic pathways using techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chempep.combitesizebio.com

¹³C-labeled valine is a valuable tool for investigating valine metabolism and its contribution to various metabolic pathways, including the TCA cycle. researchgate.netpnas.orgbiorxiv.org By using ¹³C-labeled valine, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites, providing insights into pathway activity and flux. pnas.orgjove.com For example, studies using [U-¹³C]valine have demonstrated the tracing of valine metabolism through its breakdown pathway and into the TCA cycle intermediates. researchgate.netbiorxiv.org ¹³C-labeling can reveal the sources of metabolic by-products and help identify active and inactive metabolic pathways in biological systems, such as cell cultures or even in vivo in animal tissues. pnas.orgnih.gov

¹⁵N-labeled amino acids, including valine, are utilized to study nitrogen metabolism and protein dynamics. chempep.comresearchgate.net Compared to ¹³C-labeled amino acids, ¹⁵N-labeled amino acids can be less costly and are particularly useful for characterizing nitrogen metabolism in complex biological systems, often in conjunction with NMR. researchgate.net Stable isotope labeling using amino acids in cell culture (SILAC) is a prominent method in quantitative proteomics that employs stable isotopes like ¹³C and ¹⁵N to metabolically label proteins, enabling precise quantification via mass spectrometry. thermofisher.com While ¹⁵N-labeled amino acids are routinely used for protein labeling in NMR studies, their application in metabolite studies is also being explored, with techniques being developed to facilitate their characterization. researchgate.net

Biological and Biochemical Research Applications of Dl Valine

Role in Protein and Peptide Synthesis and Engineering

The distinct properties of the L- and D-isomers of valine are leveraged in the synthesis and engineering of proteins and peptides for diverse scientific purposes.

The incorporation of D-amino acids, such as D-valine from a DL-valine mixture, into synthetic peptides is a key strategy for enhancing their stability and therapeutic potential. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. Replacing one or more L-amino acids with their D-enantiomers can render the peptide bonds resistant to cleavage by these enzymes. lifetein.comnih.gov

This increased resistance to proteolysis extends the in vivo half-life of the peptide, a critical factor for therapeutic applications. mdpi.com Research has shown that peptides containing D-amino acids at their N- and C-termini are significantly more stable in human serum and lysosomal preparations compared to their all-L counterparts. lifetein.comnih.gov While the introduction of a D-amino acid can sometimes alter the peptide's secondary structure, it often preserves the ability to interact with biological targets, thereby maintaining or even enhancing its bioactivity. mdpi.com For example, a D-amino acid variant of an antitumor peptide demonstrated improved stability in the presence of serum while retaining its specificity for cancer-mimicking membranes. mdpi.com This strategy allows for the design of peptide-based drugs with improved pharmacokinetic profiles.

Table 1: Effect of D-Amino Acid Incorporation on Peptide Stability This table is interactive. Click on the headers to sort the data.

| Peptide Modification | Environment | Stability Outcome | Reference |

|---|---|---|---|

| D-amino acids at N- and C-termini | Human Serum & Lysosomes | High resistance to proteolytic degradation | lifetein.comnih.gov |

| L- to D-amino acid substitution | Human Serum | Complete restoration of stability | mdpi.com |

In the field of metabolic engineering, the biosynthetic pathways of L-valine are extensively manipulated to enhance the production of recombinant proteins and other valuable biochemicals in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govresearchgate.net These organisms are frequently used as cell factories, and optimizing their production capabilities is a primary research goal.

Strategies for enhancing L-valine production, which can in turn support robust protein synthesis, include:

Overexpression of Key Biosynthetic Enzymes : Increasing the expression of enzymes such as acetohydroxy acid synthase (AHAS) and isomeroreductase, which are central to the valine synthesis pathway. plos.org

Elimination of Feedback Inhibition : Modifying key enzymes, like AHAS, to make them resistant to feedback inhibition by the end-product, L-valine. plos.org

Deletion of Competing Pathways : Removing metabolic pathways that divert precursors away from valine synthesis, such as those for L-isoleucine or pantothenate production. nih.gov

Enhancing Precursor Supply : Engineering the central metabolism to channel more carbon flux, for instance from pyruvate (B1213749), towards the valine pathway. researchgate.net

Optimization of Exporters : Overexpressing specific membrane proteins that facilitate the export of L-valine out of the cell, thereby preventing intracellular accumulation that could inhibit production. researchgate.net

Through these targeted genetic modifications, researchers have successfully developed strains of E. coli capable of producing high titers of L-valine, demonstrating the power of protein and metabolic engineering centered on this amino acid pathway. researchgate.netnih.gov

Valine can act as a regulatory molecule, directly influencing protein synthesis and turnover in certain microbial systems. Research in Pseudomonas saccharophila has shown that both D- and L-valine can inhibit net protein synthesis when present at sufficient concentrations. At a concentration of 0.5 μmole of valine per mg of bacterial protein, a decline of approximately 70% in net protein synthesis was observed. This inhibitory effect is proportional to the concentration of exogenous valine.

Furthermore, studies using radiolabeled amino acids indicated that while inhibiting net synthesis, valine simultaneously stimulates protein turnover. This suggests a complex regulatory role where valine influences both the synthesis of new proteins and the degradation of existing ones in this bacterium.

Enzymatic Reactions and Biocatalysis Involving Valine

Valine and its derivatives are integral to various enzymatic reactions, particularly in the biosynthesis of complex natural products and as probes for studying enzyme mechanisms.

Valine is a common building block in nonribosomal peptides (NRPs), a class of natural products that includes many important antibiotics and immunosuppressants. These peptides are assembled by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govnih.gov

A key feature of NRPS machinery is its ability to incorporate non-proteinogenic amino acids, including D-isomers. This is accomplished by specialized epimerization (E) domains within the NRPS complex, which catalyze the conversion of an L-amino acid to its D-enantiomer after it has been loaded onto the enzyme. nih.govrsc.org For example, in the biosynthesis of the antibiotic tyrocidine, an E domain converts L-phenylalanine to D-phenylalanine. rsc.org Similarly, the synthesis of L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine (ACV), a precursor to penicillin, involves the activation of L-valine and its subsequent epimerization to D-valine as part of the tripeptide assembly on the ACV synthetase. nih.gov This enzymatic conversion is crucial for the final structure and biological activity of the resulting peptide. nih.gov

Table 2: Role of Valine in Nonribosomal Peptide Synthesis This table is interactive. Click on the headers to sort the data.

| Nonribosomal Peptide | Precursor Amino Acid | Enzymatic Modification | Synthesizing Enzyme | Reference |

|---|---|---|---|---|

| ACV (Penicillin precursor) | L-Valine | Epimerization to D-Valine | ACV Synthetase | nih.gov |

| Tyrocidine | L-Phenylalanine | Epimerization to D-Phenylalanine | Tyrocidine Synthetase | rsc.org |

Valine and its metabolic derivatives are used to study the activity and regulation of enzymes involved in its catabolic pathway. The breakdown of valine involves a series of enzymatic steps, and intermediates like isobutyryl-CoA and methylmalonic semialdehyde serve as specific substrates to assay the activity of enzymes such as isobutyryl-CoA dehydrogenase and methylmalonate semialdehyde dehydrogenase. nih.govnih.gov Studying the flux and accumulation of these derivatives in cell cultures allows researchers to understand how the valine degradation pathway is regulated, for instance, during cell differentiation. nih.gov

Beyond its natural metabolic roles, valine has been used to create novel biocatalytic materials. In one study, the hydrophobic amino acid valine was used to modify a zeolitic imidazolate framework (ZIF-8). The resulting material, ZIF-8 modified with valine, exhibited enzyme-like catalytic activity, specifically mimicking carbonic anhydrase, and showed remarkable hydrothermal stability. acs.org This application demonstrates how valine derivatives can be used to impart specific chemical properties and catalytic functions to synthetic materials, opening avenues for new biocatalysts.

Microbial Metabolism and Biosynthesis of Valine

The study of this compound in the context of microbial metabolism and biosynthesis is a significant area of biochemical research. This encompasses the intricate pathways microorganisms and plants utilize to synthesize this essential amino acid, the strategic manipulation of these pathways for industrial production, the mechanisms of its degradation, and its influence on complex microbial communities like the gut microbiota.

Valine Biosynthetic Pathways in Microorganisms and Plants

Unlike animals, microorganisms and plants are capable of de novo synthesis of valine, an essential branched-chain amino acid (BCAA). nih.govannualreviews.org The biosynthetic pathway is a conserved series of enzymatic reactions that begins with the central metabolite, pyruvic acid. nih.govannualreviews.org This multi-step process is shared with the synthesis of other BCAAs, namely leucine (B10760876) and isoleucine. nih.govresearchgate.net

The synthesis of valine from pyruvate involves four key enzymatic steps:

Acetolactate Synthesis: The pathway initiates with the condensation of two molecules of pyruvic acid to form α-acetolactate. This reaction is catalyzed by the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxy Acid Synthase (AHAS). annualreviews.orgnih.gov This enzyme is a critical regulatory point in the pathway and is often subject to feedback inhibition by valine. annualreviews.orgresearchgate.net

Isomeroreductase Reaction: The α-acetolactate is then converted to α,β-dihydroxyisovalerate. This combined isomerization and reduction reaction is carried out by the enzyme Acetohydroxy Acid Isomeroreductase (AHAIR). annualreviews.orgnih.gov

Dehydration: Subsequently, α,β-dihydroxyisovalerate is dehydrated to form α-ketoisovalerate. This step is catalyzed by the enzyme Dihydroxyacid Dehydratase (DHAD). nih.govresearchgate.net

Transamination: In the final step, an amino group is transferred to α-ketoisovalerate to yield L-valine. This reaction is typically catalyzed by a Valine Aminotransferase or a general Branched-Chain Amino Acid Transaminase (BCAT), which often uses glutamate (B1630785) as the amino donor. nih.govnih.gov

The intermediates of this pathway are also precursors for other important molecules, such as pantothenate. researchgate.net The genetic and allosteric regulation of the enzymes in this pathway, particularly AHAS, is crucial for controlling the flux towards valine synthesis. researchgate.net Evidence suggests that the fundamental steps of this biosynthetic pathway are consistent across both microorganisms and higher plants. researchgate.netnih.gov

Enzymes of the Valine Biosynthetic Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Starting Substrate(s) | Product |

|---|---|---|---|---|

| Acetolactate Synthase / Acetohydroxy Acid Synthase | ALS / AHAS | Condensation | Pyruvic acid (2 molecules) | α-Acetolactate |

| Acetohydroxy Acid Isomeroreductase | AHAIR | Isomerization and Reduction | α-Acetolactate | α,β-Dihydroxyisovalerate |

| Dihydroxyacid Dehydratase | DHAD | Dehydration | α,β-Dihydroxyisovalerate | α-Ketoisovalerate |

| Valine Aminotransferase / Branched-Chain Amino Acid Transaminase | - / BCAT | Transamination | α-Ketoisovalerate, Glutamate | L-Valine, α-Ketoglutarate |

Metabolic Engineering for Enhanced Valine Production in Microbial Strains (e.g., E. coli, Corynebacterium glutamicum)

The industrial production of L-valine predominantly relies on microbial fermentation, with Escherichia coli and Corynebacterium glutamicum being the most extensively engineered microorganisms for this purpose. nih.govannualreviews.org Metabolic engineering strategies aim to maximize the carbon flux from a simple carbon source, like glucose, towards valine by overcoming the native regulatory mechanisms and eliminating competing metabolic pathways. nih.govfrontiersin.org

Key strategies for enhancing valine production include:

Overexpression of Biosynthetic Genes: Increasing the cellular concentration of the enzymes in the valine synthesis pathway is a fundamental approach. This is typically achieved by overexpressing the genes encoding these enzymes, such as the ilvBNCDE operon in C. glutamicum or the corresponding genes in E. coli. researchgate.netresearchgate.netresearchgate.net

Deregulation of Key Enzymes: The primary regulatory enzyme, Acetohydroxy Acid Synthase (AHAS), is subject to feedback inhibition by valine. nih.gov Site-directed mutagenesis is employed to create feedback-resistant variants of AHAS, thereby preventing the shutdown of the biosynthetic pathway even at high valine concentrations. nih.govwikipedia.org

Increasing Precursor Availability: To channel more carbon towards valine, competing pathways that consume the precursor, pyruvate, are often attenuated or deleted. This includes pathways for the synthesis of lactate (B86563), acetate (B1210297), and alanine. nih.govnih.gov For instance, deleting the lactate dehydrogenase gene (ldhA) can significantly reduce lactate formation. nih.gov Similarly, blocking pathways to other BCAAs (isoleucine) or D-pantothenate by deleting genes like ilvA or panB can also increase the pool of intermediates available for valine synthesis. nih.govresearchgate.net

Cofactor Engineering: The valine biosynthesis pathway has specific requirements for cofactors like NADPH. Engineering the central metabolism to improve the availability of these reducing equivalents can further boost valine yields. researchgate.netwikipedia.org This can involve modifying enzymes to alter their cofactor preference (e.g., from NADPH to the more abundant NADH). nih.gov

These rational metabolic engineering approaches, often guided by systems biology tools like transcriptome analysis and in silico modeling, have led to the development of microbial strains capable of producing high titers of L-valine. nih.govfrontiersin.org

Metabolic Engineering Strategies for Enhanced Valine Production

| Strategy | Target Gene(s)/Protein(s) | Microorganism Example(s) | Objective |

|---|---|---|---|

| Overexpression of biosynthetic pathway | ilvB, ilvN, ilvC, ilvD, ilvE | E. coli, C. glutamicum | Increase enzymatic capacity for valine synthesis. |

| Removal of feedback inhibition | ilvB, ilvN (AHAS subunits) | E. coli, C. glutamicum | Create mutant AHAS insensitive to valine inhibition. |

| Blocking competing pathways | ldhA, pta, ackA, panB, ilvA | E. coli, C. glutamicum | Increase pyruvate availability for valine synthesis. |

| Enhancing product export | brnFE, ygaZH | C. glutamicum, E. coli | Facilitate valine secretion and reduce intracellular accumulation. |

| Cofactor engineering | ilvC (AHAIR) | C. glutamicum | Modify enzyme cofactor preference to balance cellular redox state. |

Microbial Degradation and Utilization of Valine

Microorganisms can utilize valine as a source of carbon, nitrogen, and energy. The catabolism of valine, like other BCAAs, initiates with the removal of the amino group and proceeds through a series of oxidative steps. researchgate.net This pathway ultimately converts the carbon skeleton of valine into an intermediate of the central metabolism.

The microbial degradation pathway of valine generally involves the following steps:

Transamination: The first step is the removal of the α-amino group, converting valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by a branched-chain amino acid transaminase. researchgate.net

Oxidative Decarboxylation: α-Ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA. This irreversible reaction is carried out by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a multi-enzyme complex analogous to the pyruvate dehydrogenase complex. researchgate.net

Further Oxidation: Isobutyryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation, hydration, and a second dehydrogenation, to yield methylmalonic semialdehyde. nih.gov

Conversion to Succinyl-CoA: Methylmalonic semialdehyde is subsequently converted to propionyl-CoA, which is then carboxylated and rearranged to form succinyl-CoA. nih.govnih.gov Succinyl-CoA is an intermediate of the citric acid cycle and can be readily metabolized to generate energy. researchgate.net

The ability to degrade valine is widespread among bacteria, particularly in genera like Pseudomonas. nih.gov The enzymes of this catabolic pathway are often inducible, with their expression regulated by the presence of valine or its intermediates. nih.gov In some environments, such as bacterial biofilms, certain bacteria have been observed to secrete high levels of valine, which can then be utilized by other members of the microbial community. frontiersin.org

Impact of Valine on Gut Microbiota Composition and Function

The gut microbiota plays a crucial role in the metabolism of dietary amino acids, including valine. There is a complex interplay where the gut microbiome can both synthesize and degrade BCAAs, thereby influencing the host's systemic BCAA levels. nih.govannualreviews.org Dietary valine and other BCAAs can significantly modulate the composition and metabolic function of the gut microbial community. researchgate.netresearchgate.net

Research findings indicate that:

Microbial BCAA Metabolism: Many gut bacteria possess the genetic pathways for both the biosynthesis and catabolism of BCAAs. nih.govannualreviews.org The metabolic activity of the microbiota can therefore contribute to the pool of BCAAs available to the host, potentially impacting host physiology. frontiersin.org For example, the biosynthetic potential of certain gut microbes, such as Prevotella copri, has been linked to elevated circulating BCAA levels in the host. nih.gov

Modulation of Microbiota Composition: Dietary supplementation with valine can alter the relative abundance of specific bacterial taxa. Studies in laying hens have shown that dietary valine can decrease the abundance of potentially pathogenic bacteria like Fusobacteriota and Deferribacterota. nih.gov In other studies, valine treatment in mice was associated with a decrease in Bacteroidetes and an increase in Proteobacteria. frontiersin.org

Production of Microbial Metabolites: The microbial degradation of valine and other BCAAs in the gut leads to the production of branched-chain fatty acids (BCFAs), such as isobutyrate (from valine). nih.govresearchgate.net These metabolites can serve as energy sources for colonocytes and may have roles in regulating intestinal barrier function and immune responses. researchgate.net

Host-Microbe Interactions: The metabolites derived from microbial valine metabolism are increasingly recognized as signaling molecules in host-microbe cross-talk. nih.gov For instance, gut microbiota-derived L-valine has been shown to protect against sepsis-induced intestinal injury in animal models, suggesting a role in maintaining intestinal barrier function and modulating inflammation. nih.gov Conversely, alterations in microbial BCAA metabolism have been associated with metabolic disorders in the host. nih.govfrontiersin.org

Medical and Biomedical Research of Dl Valine and Its Derivatives

Research on Metabolic Pathways and Disorders

Valine, as a BCAA, plays a central role in various metabolic pathways. Dysregulation of valine metabolism has been implicated in several metabolic disorders.

Valine Metabolism in Insulin (B600854) Resistance and Glucose Regulation

Elevated levels of circulating branched-chain amino acids, including valine, have been strongly associated with insulin resistance and type 2 diabetes. frontierspartnerships.orgnih.govmdpi.comhep.com.cn While the precise mechanisms are still being elucidated, research suggests that an imbalance in BCAA metabolism contributes to these conditions. frontierspartnerships.orgjournalagent.com Studies have shown a positive association between increased circulating BCAAs (valine, leucine (B10760876), and isoleucine) and insulin resistance in obese or diabetic patients. nih.gov

Emerging research indicates that individual BCAAs may have unique effects on insulin sensitivity. Restricting either isoleucine or valine, but not leucine, enhanced glucose tolerance and hepatic insulin sensitivity in mice on a Western diet. frontierspartnerships.org Conversely, valine supplementation in mice on a high-fat diet significantly impaired glucose tolerance and insulin sensitivity. frontierspartnerships.org Elevated levels of the valine catabolic intermediate, 3-hydroxyisobutyrate (B1249102) (3-HIB), have been found to enhance fatty acid transport in muscle, potentially contributing to insulin resistance. frontierspartnerships.orgdovepress.comfrontiersin.org Studies have also found a significant association between high L-valine levels and higher fasting plasma glucose and unfavorable lipid profiles in individuals with newly diagnosed type 2 diabetes mellitus. dovepress.com The decrease in insulin resistance observed after weight loss interventions has been correlated with baseline BCAA levels, with valine showing a particularly close relationship to the improvement in HOMA-IR (Homeostatic Model Assessment for Insulin Resistance). dovepress.com

Valine in Inborn Errors of Amino Acid Metabolism

Disorders affecting the catabolic pathways of BCAAs, including valine, encompass various organic acidurias and aminoacidurias. researchgate.netcocukmetabolizma.comnih.gov These inborn errors of metabolism can range in severity from asymptomatic to life-threatening, often involving mitochondrial dysfunction. researchgate.net

Specific metabolic diseases where the degradation of valine is impaired include Maple syrup urine disease (MSUD), Methylmalonic acidemia, and Propionic acidemia. wikipedia.org MSUD, caused by a defect in the second step of BCAA metabolism, leads to significant elevations of leucine, isoleucine, and valine, as well as their corresponding ketoacids. nih.gov Research has also identified molecular characterizations of inborn errors specific to the L-valine catabolic pathway. researchgate.net

Valine as a Component in Research on Metabolic Disorders (e.g., Diabetes, Obesity)

Valine is a key component in research investigating metabolic disorders such as diabetes and obesity. Elevated BCAA levels, including valine, are frequently observed in individuals with obesity and type 2 diabetes. mdpi.comjournalagent.com This has led to investigations into whether high BCAA levels are a cause or a consequence of these conditions. mdpi.com

Studies in obese mice have shown that treatment with a combination of taurodeoxycholic acid and L-valine led to significant weight loss and a complete reversal of obesity-related insulin resistance. brighamhealthonamission.org This suggests a potential therapeutic role for valine, possibly mediated by its effects on appetite-regulating hormones. brighamhealthonamission.org Research also utilizes labeled forms of valine, such as valine labeled with carbon-13 and nitrogen-15 (B135050), to study protein metabolism in conditions like high-grade glioma, which can be linked to metabolic alterations. clinicaltrials.eu

Role of Valine in Energy Metabolism and Gluconeogenesis

Valine plays a role in energy metabolism. Along with isoleucine, valine can provide carbon atoms for glucose synthesis. mdpi.comjournalagent.com Valine is classified as a glucogenic amino acid because its catabolism yields succinyl-CoA, an intermediate of the citric acid cycle, which can then be used for gluconeogenesis (the production of glucose from non-carbohydrate sources), particularly during periods of metabolic stress like fasting or intense physical activity. cocukmetabolizma.comnih.gov The amino acids derived from BCAA catabolism feed into the tricarboxylic acid cycle, providing energy to cells. mdpi.com Excess valine in tissues may lead to increased amino acid metabolism and energy consumption. frontiersin.org

Pharmaceutical Research and Drug Development

DL-Valine and its derivatives are valuable in pharmaceutical research and drug development, primarily serving as intermediates or building blocks in the synthesis of various therapeutic agents.

This compound as an Intermediate or Building Block in Drug Synthesis

This compound and its enantiomers, L-valine and D-valine, are utilized as chiral sources and intermediates in the chemical synthesis of pharmaceuticals and other fine chemicals. nih.govgoogle.com D-valine, in particular, is an important chiral intermediate in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. nih.govgoogle.com

Derivatives of valine have demonstrated significant activity in clinical use. Examples include penicillamine, a derivative of D-valine used for immune-deficiency diseases, and actinomycin (B1170597) D, an antitumor therapy which can be considered a valine derivative. nih.gov Fluvalinate, a pyrethroid pesticide with low mammalian toxicity, is made from D-valine. nih.gov Valnemulin, a semi-synthetic pleuromutilin (B8085454) derivative used as an antibiotic for animals, is synthesized from D-valine. nih.gov

Valine derivatives are also employed in the synthesis of peptide-based drugs, where modifications to the valine structure can enhance properties like stability, solubility, and biological activity. For instance, D-valine can be used to alter the pharmacokinetics of peptide drugs, improving their half-life by reducing degradation by proteases. Non-natural valine derivatives are indispensable in drug design and material science applications, serving as key intermediates in the production of therapeutic agents.

Specific examples of this compound derivatives explored in pharmaceutical research include this compound, N-(3-(4-chlorophenyl)-3-oxopropyl)-, ethyl ester, hydrochloride, which has potential as a building block in the synthesis of novel therapeutic agents. ontosight.ai Another derivative, this compound, N-(3-oxo-3-phenylpropyl)-, hydrochloride, is of interest for potential applications in pharmaceuticals targeting metabolic pathways or neurological disorders. ontosight.ai Boc-α-methyl-DL-Valine is another derivative used in peptide synthesis and pharmaceutical research, contributing to enhanced stability and reactivity in drug development. chemimpex.com N-Methyl-DL-valine, a valine derivative, has been involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, to improve its cell permeability. medchemexpress.com Research is also exploring modified forms of valine, such as the compound CN-105, for potential therapeutic use in conditions like intracerebral hemorrhage. clinicaltrials.eu

The chemical resolution of this compound is a method used to obtain the individual L-valine and D-valine enantiomers, which are then used in the synthesis of specific drugs and pesticides. google.com

Design of Prodrugs and Therapeutic Agents with Valine Moieties

Valine, particularly the L-enantiomer, is frequently utilized in the design of prodrugs and therapeutic agents. Amino acids like valine are attractive carriers for developing prodrugs of poorly absorbed therapeutic agents due to their low toxicity. nih.gov Incorporating an amino acid promoiety can enhance the water solubility of the prodrug. nih.gov L-type amino acid transporters (LAT1 and LAT2) are involved in transporting large neutral amino acids from extracellular fluids into cells, and their importance in pharmacokinetics has been recognized through studies showing improved bioavailability of amino acid-linked compounds. nih.gov

Ester derivatives, which mask the free carboxylic acid group of the parent acid, are a common structural modification in prodrug design utilizing amino acids. researchgate.net This modification can improve membrane transport via peptide transporters and enhance pharmacological parameters such as solubility and permeability. researchgate.net L-valine ester prodrugs of antiviral drugs like acyclovir (B1169) and ganciclovir (B1264) are examples that have shown enhanced intestinal absorption as a result of transport mediated by PEPT1, a peptide transporter. nih.govtandfonline.com PEPT1 is expressed in corneal epithelium, and dipeptide derivatives have demonstrated better permeation in this tissue. nih.govresearchgate.net Research has shown that valine amino acid derivatives can improve affinity to hPEPT1. nih.gov

The success with L-valine ester prodrugs like valacyclovir (B1662844) and valganciclovir, which significantly increased the oral bioavailability of their parent drugs, has led to the development of other L-valine prodrugs for poorly absorbed drugs. tandfonline.com D-valine, a non-natural enantiomer, is also used to alter the pharmacokinetics of peptide drugs, potentially reducing degradation by proteases and extending their half-life.

Valine Derivatives in Antiviral and Anticancer Therapies

Valine derivatives are being explored for their potential in antiviral and anticancer therapies. Modifications to the structure of valine can lead to improved therapeutic properties in these areas. For instance, D-valine, as a non-natural enantiomer, is used to modify peptide drugs to improve their pharmacokinetics, potentially by reducing protease degradation and increasing their half-life.

Research has also investigated hydantoin (B18101) derivatives of L-valine for their antiviral and antitumoral activities. scispace.com Studies have synthesized and evaluated novel structural analogues of these compounds to assess their potential. scispace.com Additionally, thiazolidine-4-one derivatives bearing an L-valine side chain have been synthesized and evaluated for antiviral activity, including against HIV. dergipark.org.tr Some compounds identified in wine, such as DL-valyl-DL-valyl-DL-valine, have been linked to potential antiviral and anticancer activities based on database searches of functional studies. mdpi.com

Research on Valine Derivatives for Neuroprotective Effects (e.g., CN-105)

Valine is a component of peptides being researched for neuroprotective effects. CN-105 is a neuroprotective pentapeptide with the sequence Acetyl-Valine-Serine-Arginine-Arginine-Arginine-NH2 (Ac-VSRRR-NH2). nih.gov CN-105 is an experimental drug being studied for its potential neuroprotective effects, particularly in patients with intracerebral hemorrhage. clinicaltrials.eu It contains valine as part of its structure. clinicaltrials.eu

Research into the mechanism of action of CN-105 suggests it may dampen presynaptic glutamate (B1630785) release by inhibiting nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This inhibition is thought to arise from an electrostatic gating effect on the cation channel. nih.gov Studies indicate that specific interactions between CN-105 and neurons carrying α7-nAChRs in the somatosensory cortex may contribute to protecting neuronal tissues from ischemic-reperfusion injury. nih.gov CN-105 has shown proven efficacy in various animal models of brain injury and has an established safety profile in clinical trials, although its precise mechanism of action is still being fully elucidated. nih.gov

Research on Host Immunity and Anti-infective Strategies

Valine plays a role in modulating host immunity and is being investigated in anti-infective strategies. medchemexpress.come-fas.org L-valine, specifically, has been identified as a metabolite that can regulate immune functions and promote host survival during bacterial infections. nih.gov

Valine's Role in Modulating Macrophage Phagocytosis

L-valine has been shown to increase macrophage phagocytosis, a key process in the innate immune response where macrophages engulf and clear pathogens and cellular debris. medchemexpress.comnih.gov This enhancement of phagocytosis by L-valine is dependent on L-arginine and involves two main mechanisms: the activation of the PI3K/Akt1 signaling pathway and the promotion of nitric oxide (NO) production through the inhibition of arginase activity. nih.govnih.gov Increased NO production contributes to the enhanced phagocytic killing of bacteria. researchgate.netfrontiersin.org Studies in mice have shown that L-valine supplementation can enhance macrophage phagocytosis of various bacterial pathogens, including Pseudomonas aeruginosa. e-fas.orgresearchgate.net

Valine in Combating Multidrug-Resistant Bacterial Pathogens

Research suggests that L-valine, particularly in combination with L-arginine, could be a useful intervention against infections caused by multidrug-resistant bacteria. nih.govfrontiersin.org The combination of L-valine and L-arginine has demonstrated synergistic effects in protecting mice against clinically relevant multidrug-resistant bacteria, including Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, and Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govfrontiersin.org This combined therapy enhanced the elimination of K. pneumoniae by the host, with a stronger effect observed when both L-valine and L-arginine were administered. frontiersin.org Neither D-valine nor D-arginine alone showed this effect, indicating the specificity of the L-enantiomers. frontiersin.org This approach of using metabolic modulators to enhance innate immunity is being explored as a strategy to combat infections that are difficult to control with conventional antibiotics. nih.govfrontiersin.org

Biomarker Discovery and Diagnostic Applications

Metabolomics, the study of small-molecule metabolites within biological systems, is increasingly employed in the discovery of biomarkers for disease diagnosis and prognosis. mdpi.com Changes in the levels of various metabolites, including amino acids like valine, can reflect altered physiological or pathological states. mdpi.com Mass spectrometry-based metabolomics is a key technology in this field, enabling the identification and quantification of these metabolic changes. mdpi.com

Studies have explored the potential of valine and other branched-chain amino acids (BCAAs) as biomarkers for various conditions. Elevated levels of BCAAs, including valine, leucine, and isoleucine, have been observed in individuals with prediabetes compared to those with normal glucose levels, suggesting their potential as important biomarkers for prediabetes and insulin resistance. frontiersin.org

Valine as a Potential Prognostic Biomarker for Infections

Research indicates that valine may serve as a potential prognostic biomarker for bacterial infections. In a study investigating Klebsiella pneumoniae infection in mice, L-valine was identified as a metabolite that was differentially expressed between survival and dead groups. frontiersin.org The abundance of L-valine was found to be higher in the survival group compared to the dead group. frontiersin.org This suggests a correlation between higher L-valine levels and improved survival outcomes in the context of this specific bacterial infection.

The concentrations of L-valine observed in control, dead, and survival mice in this study were 9 µM, 5 µM, and 17 µM, respectively, when normalized to an internal standard. frontiersin.org These findings propose that L-valine levels could potentially be used to predict the prognosis of K. pneumoniae infection. frontiersin.org

| Group | Normalized L-Valine Concentration (µM) |

| Control | 9 |

| Dead | 5 |

| Survival | 17 |

Data derived from research on K. pneumoniae infection in mice. frontiersin.org

Furthermore, the study suggested that increasing L-valine levels by at least two-fold might promote survival during bacterial infection. frontiersin.org While this specific study focused on L-valine, it highlights the potential of amino acids like valine as prognostic markers in infectious diseases.

Isotopic Tagging of Valine for Tumor Metabolism Studies and Biomarker Identification

Isotopic tagging, particularly using stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N), coupled with mass spectrometry, is a powerful technique for studying metabolic pathways and identifying biomarkers. nih.govisotope.comnih.gov This approach allows researchers to trace the fate of labeled nutrients as they are metabolized within cells and tissues, providing insights into metabolic activity. nih.govresearchgate.net

In the context of cancer research, stable isotope tracing with labeled nutrients has been employed to investigate tumor metabolism. nih.govresearchgate.net Tumors often exhibit altered metabolic pathways to support their rapid growth and proliferation. nih.gov By introducing isotopically labeled nutrients, researchers can track how cancer cells utilize these substrates and identify metabolic intermediates that may serve as biomarkers. nih.govresearchgate.net

Valine, as an essential amino acid, plays a role in protein metabolism and other cellular processes. clinicaltrials.eumdpi.com Isotopic tagging of valine, such as using ¹³C and ¹⁵N labeled valine, can be used to study protein metabolism within tumors. clinicaltrials.eu This can potentially lead to the discovery of new diagnostic and prognostic biomarkers for certain types of cancer, such as high-grade glioma. clinicaltrials.eu By tracking the labeled valine and its metabolic products, researchers can gain a better understanding of tumor protein synthesis and turnover, potentially identifying proteins or metabolites secreted by the tumor that could be detected in biological fluids. clinicaltrials.eu

Stable isotope-labeled valine standards, including L-Valine (¹³C₅, 99%), are commercially available for use in metabolomics research. isotope.com These labeled standards can be used for flux determination and relative or absolute quantification of metabolites in biological systems, including studies aimed at biomarker assessment. isotope.com

Valine in Peptidoglycan Dynamics and Bacterial Cell Wall Studies

The bacterial cell wall is a crucial structure that provides shape, rigidity, and protection to bacterial cells, primarily composed of peptidoglycan (PG). asm.orgwikipedia.orgnih.gov Peptidoglycan is a complex polymer consisting of alternating amino sugars (N-acetylglucosamine and N-acetylmuramic acid) cross-linked by short peptide chains. asm.orgwikipedia.orgportlandpress.com These peptide chains typically contain a variety of amino acids, including both L- and D-amino acids. nih.govportlandpress.com

Valine is one of the amino acids that can be found in the peptide component of peptidoglycan. wikipedia.org The specific composition and sequence of the amino acids in the peptidoglycan peptide chains can vary between bacterial species. wikipedia.orgnih.govmdpi.com For example, in Escherichia coli (a Gram-negative bacterium), the peptide chain typically contains L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine. wikipedia.org In contrast, Staphylococcus aureus (a Gram-positive bacterium) often has a peptide chain containing L-alanine, D-glutamine, L-lysine, and D-alanine, with a glycine (B1666218) interbridge. wikipedia.org

The dynamics of peptidoglycan synthesis and remodeling are essential for bacterial growth, division, and survival. asm.orgwikipedia.org Bacteria can modify their cell walls by altering PG components in response to environmental challenges, contributing to antibiotic resistance and immune evasion. nih.govportlandpress.com While the core structure involves specific amino acids, the presence and role of valine within the peptidoglycan structure can be relevant to understanding bacterial cell wall biology and its implications for infection and antibiotic development. Peptidoglycan is a significant source of D-amino acids in nature. wikipedia.org

Studies focusing on bacterial cell wall dynamics and the role of specific amino acids within the peptidoglycan structure contribute to the broader understanding of bacterial vulnerability and potential targets for antimicrobial agents. asm.orgmdpi.com

Analytical and Characterization Methods in Dl Valine Research

Chromatography Techniques (e.g., HPLC, LC-MS) for Valine Analysis

Chromatography plays a vital role in separating valine from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique for valine analysis. It can be employed for the identification and assay of valine, often utilizing post-column derivatization with reagents like ninhydrin (B49086) for photometric detection europa.eu. The separation of amino acids, including valine, can be achieved by ion exchange chromatography followed by post-column derivatization europa.eu.

For the analysis of underivatized amino acids like valine, HPLC methods using core-shell mixed-mode columns can provide efficient separation helixchrom.com. These methods can utilize a combination of reversed-phase and cation exchange mechanisms for retention helixchrom.com. The mobile phase pH can influence the retention of amino acids, as they can exist in acidic, basic, or zwitterionic forms helixchrom.com.